molecular formula C17H20N4 B2604410 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline CAS No. 122062-66-2

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline

Cat. No. B2604410
CAS RN: 122062-66-2
M. Wt: 280.375
InChI Key: IMXRQZKFRAIVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline, also known as BTA-Butyl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BTA-Butyl has been used as a stabilizer in various industrial applications, including plastics, polymers, and coatings. However, its potential applications in the field of science have been the subject of extensive research.

Scientific Research Applications

Synthesis and Reactivity

  • Katritzky et al. (2002) discuss the synthesis of N-substituted thiazolidines and dihydrobenzothiazoles, highlighting the versatility of benzotriazole derivatives in chemical synthesis (Katritzky, Singh, & He, 2002).
  • Küçükbay and Buğday (2014) describe the synthesis and characterization of a new benzyl carbamate derivative using N-(protected α-aminoacyl)benzotriazoles, indicating its potential in peptide and mimetic synthesis (Küçükbay & Buğday, 2014).
  • Cheng-shui (2012) reports the synthesis of 1-(4-phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole using 'Click Chemistry', showcasing its high yield and simplicity, useful in pharmaceutical and biochemical research (Cheng-shui, 2012).

Polymerization and Catalysis

  • Attandoh et al. (2014) examine the reaction of benzimidazolylmethylamine compounds with ZnII and CuII carboxylates, leading to the formation of complexes that catalyze the ring-opening polymerization of ϵ-caprolactone (Attandoh, Ojwach, & Munro, 2014).

Antimicrobial Properties

  • Jamkhandi and Disouza (2012) discuss the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives and their potential as anti-infective agents, showing good antimicrobial actions against various bacteria and fungi (Jamkhandi & Disouza, 2012).

Corrosion Inhibition

  • Babić-Samardžija and Hackerman (2005) investigate the use of benzotriazole derivatives, including N-(1H-benzotriazol-1-ylmethyl)-formamide, as corrosion inhibitors of iron in acidic media, showing their effectiveness and potential in material science and engineering (Babić-Samardžija & Hackerman, 2005).

Environmental and Health Impact

  • Asimakopoulos et al. (2013) discuss the presence of benzotriazole derivatives in human urine samples from various countries, providing insight into human exposure and environmental distribution of these compounds (Asimakopoulos, Wang, Thomaidis, & Kannan, 2013).

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-butylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-2-3-6-14-9-11-15(12-10-14)18-13-21-17-8-5-4-7-16(17)19-20-21/h4-5,7-12,18H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXRQZKFRAIVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline

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